molecular formula C14H15N3O3 B5242881 1-(5-Nitroquinolin-8-yl)piperidin-3-ol

1-(5-Nitroquinolin-8-yl)piperidin-3-ol

Cat. No.: B5242881
M. Wt: 273.29 g/mol
InChI Key: JGUALWJFKXHCJW-UHFFFAOYSA-N
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Description

1-(5-Nitroquinolin-8-yl)piperidin-3-ol is a chemical compound with the molecular formula C14H15N3O3. It is characterized by a quinoline ring substituted with a nitro group at the 5-position and a piperidin-3-ol moiety at the 8-position.

Preparation Methods

The synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield .

Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining the purity and quality of the compound. This can include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(5-Nitroquinolin-8-yl)piperidin-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-(5-Nitroquinolin-8-yl)piperidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidin-3-ol moiety may also contribute to its activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

1-(5-Nitroquinolin-8-yl)piperidin-3-ol can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1-(5-nitroquinolin-8-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-10-3-2-8-16(9-10)13-6-5-12(17(19)20)11-4-1-7-15-14(11)13/h1,4-7,10,18H,2-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUALWJFKXHCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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